![molecular formula C24H16BrN3O3 B2451311 6-bromo-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 361180-15-6](/img/structure/B2451311.png)
6-bromo-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
“6-bromo-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains an imidazo[1,2-a]pyridine core, which is a fused bicyclic heterocycle . This class of compounds has attracted significant interest due to their diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, such as the one in this compound, can be achieved through a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a bromine atom, an imidazo[1,2-a]pyridine ring, and a carboxamide group . The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The presence of the bromine atom could potentially make it a good candidate for further reactions, such as coupling reactions .Scientific Research Applications
- Application : Researchers have investigated its potential as an anticancer agent by studying its interactions with cellular targets, including kinases and enzymes involved in cancer pathways . Preliminary results suggest it may inhibit tumor growth and metastasis.
- Application : Scientists have explored its kinase inhibitory activity, particularly against phosphoinositide 3-kinase (PI3K) isoforms. Inhibiting PI3Ks could modulate cell survival and growth pathways .
- Application : The compound serves as a versatile building block for constructing complex molecules, enabling the development of new drug candidates and chemical libraries .
Anticancer Research
Kinase Inhibition
Chemodivergent Synthesis
Solvent-Free Synthesis
Future Directions
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine moiety have been known to exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
For instance, as a CDK inhibitor, it could interfere with cell cycle progression .
Biochemical Pathways
Given its potential role as a cdk inhibitor, it may impact cell cycle regulation pathways .
Result of Action
Based on the known effects of imidazo[1,2-a]pyridine compounds, it could potentially induce changes in cell cycle progression, calcium channel activity, or gaba a receptor modulation .
properties
IUPAC Name |
6-bromo-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN3O3/c1-14-7-8-28-13-20(27-22(28)9-14)15-3-2-4-18(11-15)26-23(29)19-12-16-10-17(25)5-6-21(16)31-24(19)30/h2-13H,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGOXTFKXWBUMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=CC(=C5)Br)OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide |
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